molecular formula C10H7BrFNO B1399323 8-Bromo-7-fluoro-2-methoxyquinoline CAS No. 1001322-87-7

8-Bromo-7-fluoro-2-methoxyquinoline

Cat. No.: B1399323
CAS No.: 1001322-87-7
M. Wt: 256.07 g/mol
InChI Key: FWTZSTQAEXMYTJ-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-2-methoxyquinoline: is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

Chemistry: 8-Bromo-7-fluoro-2-methoxyquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for various industrial applications.

Safety and Hazards

The safety data sheets for 8-Bromo-7-fluoro-2-methoxyquinoline are available online . These documents provide important information about the potential hazards of this compound, as well as recommended handling and storage procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization and Cycloaddition Reactions: One common method involves cyclization and cycloaddition reactions, where the quinoline ring system is formed through a series of chemical transformations.

    Displacement of Halogen Atoms: Another method involves the displacement of halogen atoms or the diaza group, followed by direct fluorination.

    Nucleophilic Substitution: Nucleophilic substitution of fluorine atoms is also a viable route.

Industrial Production Methods: Industrial production methods for 8-Bromo-7-fluoro-2-methoxyquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may require consultation with chemical manufacturers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Nucleophiles: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to a reduction in the production of key biomolecules. This inhibition can result in antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

    8-Bromoquinoline: Similar in structure but lacks the fluorine and methoxy groups.

    7-Fluoroquinoline: Contains the fluorine atom but lacks the bromine and methoxy groups.

    2-Methoxyquinoline: Contains the methoxy group but lacks the bromine and fluorine atoms.

Uniqueness: 8-Bromo-7-fluoro-2-methoxyquinoline is unique due to the presence of both bromine and fluorine atoms, along with a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-bromo-7-fluoro-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-8-5-3-6-2-4-7(12)9(11)10(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZSTQAEXMYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2Br)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720977
Record name 8-Bromo-7-fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001322-87-7
Record name 8-Bromo-7-fluoro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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